4-CYANO-NN3-TRIMETHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]PROPANAMIDO}THIOPHENE-2-CARBOXAMIDE
Overview
Description
4-CYANO-NN3-TRIMETHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]PROPANAMIDO}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a trifluoromethyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYANO-NN3-TRIMETHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]PROPANAMIDO}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring, introduction of the cyano group, and attachment of the trifluoromethylphenoxy group. Common synthetic routes may involve:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the cyano group: This step often involves nucleophilic substitution reactions using cyanide sources.
Attachment of the trifluoromethylphenoxy group: This can be done through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-CYANO-NN3-TRIMETHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]PROPANAMIDO}THIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.
Scientific Research Applications
4-CYANO-NN3-TRIMETHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]PROPANAMIDO}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Mechanism of Action
The mechanism of action of 4-CYANO-NN3-TRIMETHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]PROPANAMIDO}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
4-CYANO-NN3-TRIMETHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]PROPANAMIDO}THIOPHENE-2-CARBOXAMIDE: can be compared with other thiophene-based compounds, such as:
Uniqueness
The presence of both the cyano and trifluoromethyl groups in this compound makes it unique compared to other similar compounds.
Properties
IUPAC Name |
4-cyano-N,N,3-trimethyl-5-[2-[3-(trifluoromethyl)phenoxy]propanoylamino]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S/c1-10-14(9-23)17(29-15(10)18(27)25(3)4)24-16(26)11(2)28-13-7-5-6-12(8-13)19(20,21)22/h5-8,11H,1-4H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEPLMVVRJDMNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C(C)OC2=CC=CC(=C2)C(F)(F)F)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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